molecular formula C10H14N2O2 B14879712 6-(Pentan-3-yl)pyrimidine-4-carboxylic acid

6-(Pentan-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14879712
M. Wt: 194.23 g/mol
InChI Key: CYHYHICPGPDLSO-UHFFFAOYSA-N
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Description

6-(Pentan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a pentan-3-yl group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pentan-3-yl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes or ketones with guanidine derivatives, followed by cyclization and functional group modifications. For instance, the reaction of 3-pentanone with guanidine in the presence of a base can yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Pentan-3-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(Pentan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

6-pentan-3-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-3-7(4-2)8-5-9(10(13)14)12-6-11-8/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

CYHYHICPGPDLSO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=NC=N1)C(=O)O

Origin of Product

United States

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